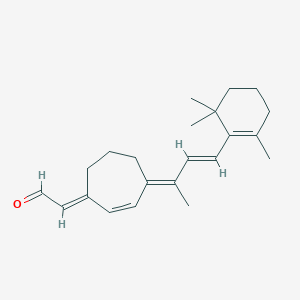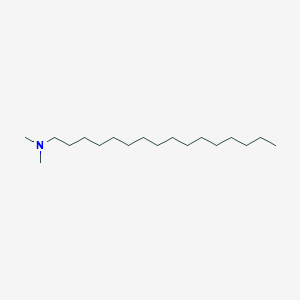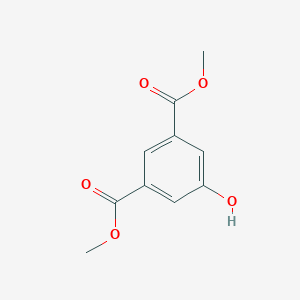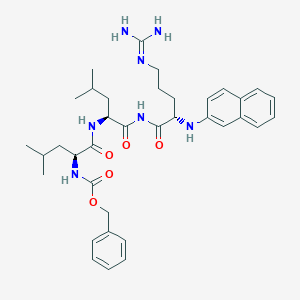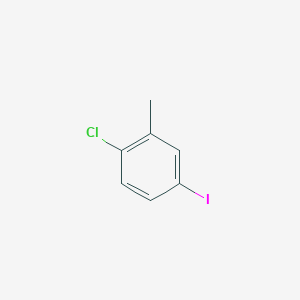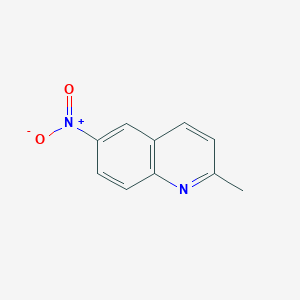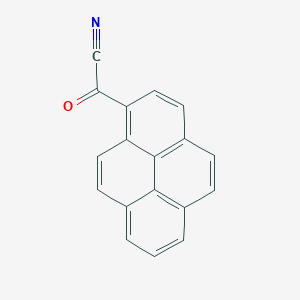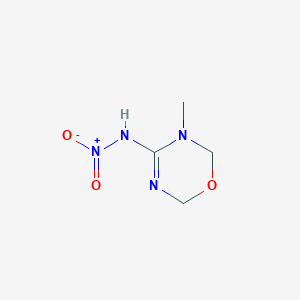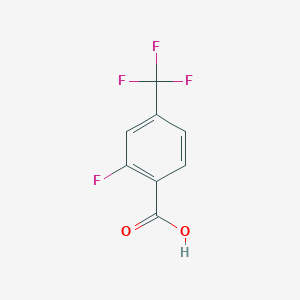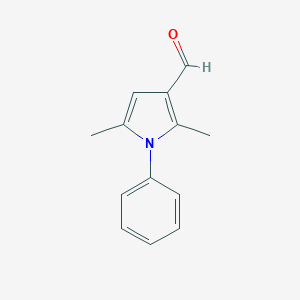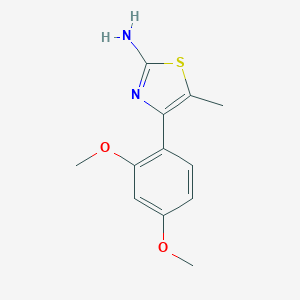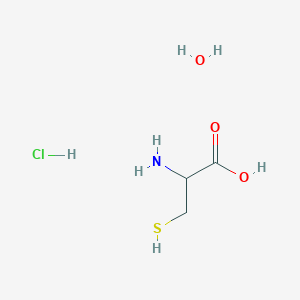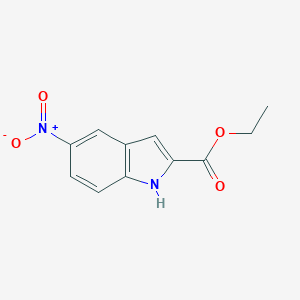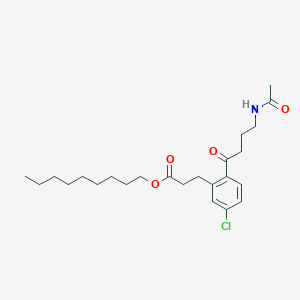
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate, commonly known as NAC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAC is a derivative of hydrocinnamic acid and has been synthesized through a series of chemical reactions. It has been found to possess several biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of NAC is not fully understood, but it is believed to act through several pathways. NAC has been found to activate the p53 pathway, leading to apoptosis in cancer cells. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, NAC has been found to modulate the activity of several enzymes involved in oxidative stress, leading to neuroprotection.
Biochemische Und Physiologische Effekte
NAC has several biochemical and physiological effects that make it a promising candidate for further research. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and have neuroprotective effects. Additionally, NAC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to modulate the activity of several enzymes involved in oxidative stress, leading to a reduction in oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NAC is its high purity and yield, making it an ideal compound for laboratory experiments. Additionally, NAC has been found to be stable under a wide range of conditions, making it easy to handle and store. However, one of the limitations of NAC is its cost, which may limit its use in large-scale experiments. Additionally, the mechanism of action of NAC is not fully understood, which may limit its use in some research applications.
Zukünftige Richtungen
Several future directions for the research on NAC can be explored. One possible direction is to investigate the potential of NAC as a therapeutic agent for cancer treatment. Another direction is to explore the neuroprotective effects of NAC in models of neurodegenerative diseases. Additionally, the anti-inflammatory effects of NAC can be further investigated in models of inflammation. Finally, the mechanism of action of NAC can be further elucidated to understand its full potential as a therapeutic agent.
Synthesemethoden
The synthesis of NAC involves a multi-step process that includes the reaction of nonylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with N-acetyl-L-leucine and hydrocinnamic acid. The final product is obtained through purification and crystallization. The synthesis of NAC has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
NAC has shown potential in several scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory effects. Studies have shown that NAC can induce apoptosis in cancer cells and inhibit tumor growth. It has also been found to have neuroprotective effects in models of Parkinson's and Alzheimer's disease. Additionally, NAC has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
122186-95-2 |
|---|---|
Produktname |
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate |
Molekularformel |
C24H36ClNO4 |
Molekulargewicht |
438 g/mol |
IUPAC-Name |
nonyl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate |
InChI |
InChI=1S/C24H36ClNO4/c1-3-4-5-6-7-8-9-17-30-24(29)15-12-20-18-21(25)13-14-22(20)23(28)11-10-16-26-19(2)27/h13-14,18H,3-12,15-17H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
FMMDYFHBIZWHQF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Kanonische SMILES |
CCCCCCCCCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C |
Andere CAS-Nummern |
122186-95-2 |
Synonyme |
Nonyl 2-(4-acetamidobutyryl)-5-chlorohydrocinnamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



